9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
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Overview
Description
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. Another approach involves the use of olefin metathesis reactions catalyzed by Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and the ability to introduce diverse substituents, making it a potentially scalable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic framework or the substituents attached to it.
Substitution: Substitution reactions are common, allowing for the replacement of specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the design of drugs targeting various diseases, including tuberculosis.
Biological Studies: The compound is used to study the inhibition of specific proteins, such as the MmpL3 protein in Mycobacterium tuberculosis.
Industrial Applications: Its unique structure makes it a valuable component in the synthesis of complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic scaffold but lacks the methylsulfonyl group.
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This derivative has a different substituent at the 9-position, which alters its biological activity.
Uniqueness
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design .
Biological Activity
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound notable for its unique structural characteristics, including a methylsulfonyl group and an oxazolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases.
- Molecular Formula : C₉H₁₇N₁O₄S
- Molecular Weight : 235.3 g/mol
- CAS Number : 1328038-93-2
The compound's structure allows for diverse chemical interactions, which are crucial for its biological activity.
The primary mechanism of action for this compound involves its inhibition of the MmpL3 protein in Mycobacterium tuberculosis, an essential protein for bacterial survival. By binding to this target, the compound disrupts its function and inhibits bacterial growth, presenting a promising avenue for tuberculosis treatment .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : It has shown effectiveness against Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis agent .
- Inhibition of Fatty Acid Synthase : Similar compounds have been noted for inhibiting fatty acid synthase, which is crucial in metabolic pathways related to obesity and cancer .
- Potential Therapeutic Applications : Investigations into related spirocyclic compounds have linked them to treatments for various conditions, including obesity, pain management, and disorders affecting the immune system and central nervous system .
Study 1: Inhibition of MmpL3 Protein
A detailed study evaluated the binding affinity of this compound to the MmpL3 protein. The findings indicated a significant reduction in bacterial growth in the presence of the compound, highlighting its potential as a therapeutic agent against tuberculosis.
Study 2: Fatty Acid Synthase Inhibition
Another research effort focused on the compound's ability to inhibit fatty acid synthase. The results demonstrated that the compound could effectively reduce fatty acid synthesis in vitro, suggesting implications for obesity treatment.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-oxa-9-azaspiro[5.5]undecane | Lacks methylsulfonyl group | Limited antimicrobial activity |
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane | Different substituent at 9-position | Altered biological activity profile |
This compound | Contains methylsulfonyl group | Significant inhibition of MmpL3 |
The presence of the methylsulfonyl group in this compound differentiates it from similar compounds, enhancing its biological activity and interaction with molecular targets .
Properties
IUPAC Name |
9-methylsulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-15(11,12)10-5-3-9(4-6-10)13-7-2-8-14-9/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUGWJSMRDCABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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